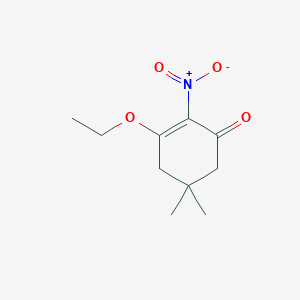

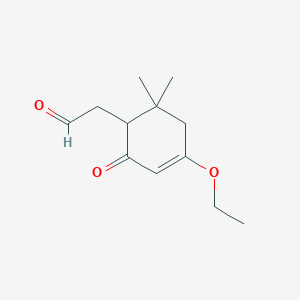

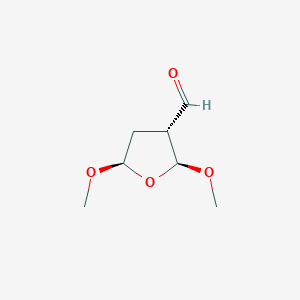

![molecular formula C9H2F6N4 B068596 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 175276-40-1](/img/structure/B68596.png)

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

“5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a member of pyrazoles and a ring assembly . It is a synthetically available compound that has been extensively studied due to its diverse biological activity . Compounds with antibacterial, cytotoxic, antifungal, and antitumor activity have been found .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .

Molecular Structure Analysis

The molecular structure of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is complex and involves various chemical bonds and interactions. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Chemical Reactions Analysis

The chemical reactions involving “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are complex and involve various steps. For instance, the second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP, giving access to a small library of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” include a melting point of 249 °C, and it has a molecular weight of 423.31 . In terms of its chemical structure, it has a variety of chemical shifts in its 1H NMR and 13C NMR spectra .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various chemical derivatives, which can be used in the development of new pharmaceuticals and agrochemicals. The presence of the trifluoromethyl groups enhances the compound’s lipophilicity, potentially improving the pharmacokinetic properties of derived substances .

Material Science

In material science, the compound’s robustness under high temperatures and its resistance to degradation make it a candidate for use in high-performance polymers. These polymers could be applied in aerospace, automotive, and electronics industries for components that require high thermal stability .

Fluorescent Probes

The compound’s structure suggests potential applications as a fluorescent probe due to its conjugated system. It could be utilized in bioimaging to track biological processes in real-time, aiding in the study of diseases at the molecular level .

Photocatalysis

Researchers are exploring the use of this compound in photocatalysis. Its ability to absorb light and participate in electron transfer reactions can be harnessed to drive chemical reactions, which is valuable in environmental applications such as water purification and energy conversion .

Optical Sensing

The compound’s narrow absorption peak and good fluorescence performance indicate its utility in optical sensing. It could be used to develop sensors for detecting environmental pollutants or for monitoring industrial processes .

Organic Electronics

Due to its electronic properties, this compound is being investigated for use in organic electronic devices. It could play a role in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to more efficient and flexible electronic components .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure is of interest for the design of enzyme inhibitors. It could be incorporated into molecules targeting various diseases, including cancer and infectious diseases, by inhibiting specific biological pathways .

Agrochemistry

The compound may find applications in agrochemistry for the development of new pesticides or herbicides. Its structural features could be exploited to design compounds with specific modes of action against agricultural pests or weeds .

Orientations Futures

The future directions of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” research could involve further exploration of its biological activity and potential applications in medicine. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Mécanisme D'action

Target of Action

The primary target of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body and plays a crucial role in mediating the effects of estrogen hormones .

Mode of Action

PHTPP acts as a full antagonist to ERβ, with a 36-fold selectivity for ERβ over the other main type of estrogen receptor, ERα . This means that PHTPP binds to ERβ and inhibits its activity, preventing it from responding to estrogen hormones .

Biochemical Pathways

The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by selectively blocking ERβ, PHTPP can influence these pathways and potentially enhance cell growth in certain contexts .

Pharmacokinetics

It is known that phtpp is soluble in dmso, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of PHTPP’s action are context-dependent. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that PHTPP’s antagonistic action on ERβ can have a proliferative effect in certain types of cancer cells .

Action Environment

The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction medium can affect its activity . .

Propriétés

IUPAC Name |

5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWOBVYCHLPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371159 | |

| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

175276-40-1 | |

| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

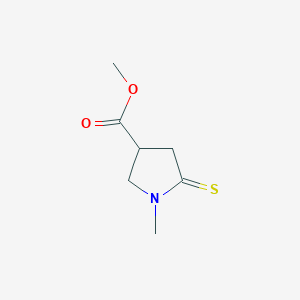

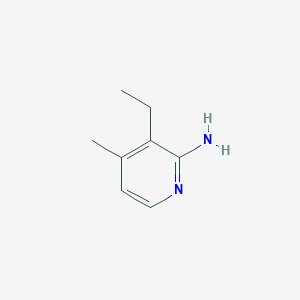

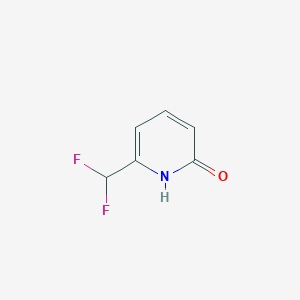

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

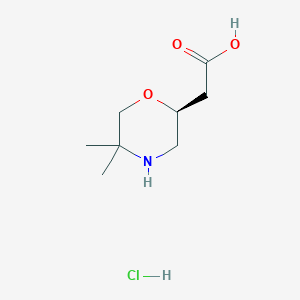

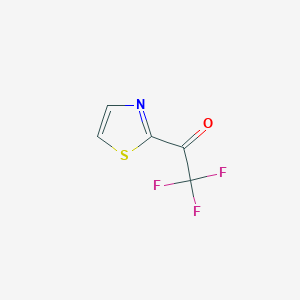

![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

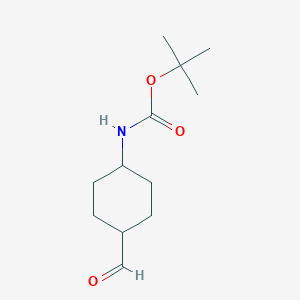

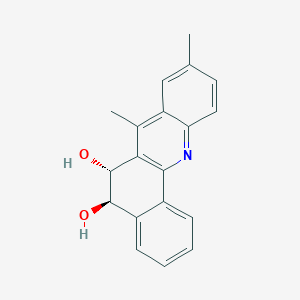

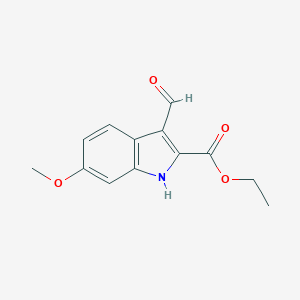

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)